Butyl decanoate
Overview
Description
Butyl decanoate, also known as butyl caprate, is an ester formed from butanol and decanoic acid. It is a colorless liquid with a faint fruity odor. This compound is commonly used in the fragrance and flavor industry due to its pleasant smell. It is also utilized in various industrial applications, including as a solvent and plasticizer.
Mechanism of Action
Target of Action
Butyl decanoate, also known as butyl caprate or capric acid butyl ester , is a colorless liquid that is primarily used as a substitute for hazardous compounds in tissue processing and dewaxing It is known to interact with biological tissues without impairing their morphology, staining characteristics, or diagnostic value .
Mode of Action
It is known to be biodegradable , suggesting that it may be metabolized by enzymes in the body
Biochemical Pathways
Given its use in tissue processing and dewaxing , it may interact with lipid components of cells and tissues
Result of Action
This compound is used to substitute hazardous compounds in tissue processing and dewaxing without impairing the morphology, staining characteristics, or diagnostic value of the tissue sections . This suggests that it interacts with tissues in a way that preserves their structural and functional integrity.
Biochemical Analysis
Biochemical Properties
It is known that butyl decanoate is a fatty acid ester, and as such, it may interact with enzymes and proteins involved in lipid metabolism
Cellular Effects
It is known that this compound is biodegradable and poses no health hazard . It is used to substitute hazardous compounds in tissue processing and dewaxing, without impairing the morphology, staining characteristics, or diagnostic value of the tissue sections
Molecular Mechanism
As a fatty acid ester, it may interact with biomolecules through hydrophobic interactions and ester hydrolysis
Temporal Effects in Laboratory Settings
This compound is known for its stability
Metabolic Pathways
This compound, being a fatty acid ester, is likely involved in lipid metabolism pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl decanoate is typically synthesized through an esterification reaction between butanol and decanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to remove water, which drives the reaction to completion:
C4H9OH+C9H19COOH→C9H19COOC4H9+H2O
Industrial Production Methods: In industrial settings, the esterification process can be enhanced using enzymatic catalysts, such as lipases, which operate under milder conditions and produce fewer byproducts. This method is more environmentally friendly and cost-effective compared to traditional acid-catalyzed reactions .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to butanol and decanoic acid.
Transesterification: This reaction involves exchanging the butyl group with another alcohol, forming a different ester.
Oxidation and Reduction: While this compound itself is relatively stable, the butanol and decanoic acid components can undergo oxidation and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases.
Oxidation: Strong oxidizing agents like potassium permanganate for butanol.
Major Products:
Hydrolysis: Butanol and decanoic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Butanoic acid and other oxidized products.
Scientific Research Applications
Butyl decanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymers.
Comparison with Similar Compounds
Butyl butanoate: Another ester with a fruity odor, used in flavorings.
Butyl octanoate: Similar in structure but with a shorter carbon chain, used in similar applications.
Ethyl decanoate: An ester with a similar decanoic acid component but different alcohol, used in fragrances and flavors.
Uniqueness: Butyl decanoate stands out due to its balance of hydrophobicity and molecular size, making it particularly effective as a plasticizer and solvent. Its biodegradability and low toxicity also make it a preferred choice in environmentally conscious applications .
Properties
IUPAC Name |
butyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNCNTSXSYXHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067565 | |
Record name | Butyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30673-36-0 | |
Record name | Butyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30673-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W3201R25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of butyl decanoate in biocatalysis?
A1: this compound, a fatty acid ester, can be synthesized via enzymatic esterification using lipases. Research demonstrates the effectiveness of yeast surface display (YSD) technology for immobilizing lipases like Candida antarctica lipase B (CalB) and Photobacterium lipolyticum sp. M37 lipase (M37L) to catalyze this compound synthesis in hydrophobic environments like heptane. [] This approach offers a promising route for economical biocatalysis in industrial esterification processes.
Q2: How does the chain length of fatty acids influence the enzymatic synthesis of esters using immobilized lipases, and what is the impact of water concentration on this process?
A2: Studies utilizing YSD-immobilized CalB and M37L for synthesizing butyl esters of varying fatty acid chain lengths (C8-C16) in heptane revealed the impact of chain length on the reaction. [] Additionally, water concentration significantly affected the activity and kinetics of M37L, highlighting the importance of optimizing this parameter for lipase activity in non-aqueous environments. []
Q3: Can this compound be used as an internal standard in analytical chemistry, and what advantages does it offer?
A3: Yes, this compound serves as a reliable internal standard in gas-liquid chromatography (GLC) for quantifying organic acids in complex matrices. For instance, it enables accurate determination of lactic and succinic acids in frozen whole eggs after extraction, esterification, and GLC analysis. [] Its use enhances the accuracy and precision of acid quantification in such samples.
Q4: Is there a synergistic effect when using mixed alcohols for the esterification of decanoic acid with this compound as a target product?
A4: Research indicates a synergistic effect when employing a mixture of butanol and methanol for esterifying decanoic acid using Amberlyst 15 catalyst. [] This approach leads to the formation of butyl methyl decanoate, which exhibits favorable fuel properties and presents an economically attractive alternative fuel option.
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